2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
Description
Properties
Molecular Formula |
C15H11Cl3O |
|---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol |
InChI |
InChI=1S/C15H11Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6,14,19H,3,7H2 |
InChI Key |
QKVVYLFCZWIPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(CCl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol typically involves the chlorination of fluorene derivatives. One common method is the reaction of 2,7-dichlorofluorene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.
Reduction: Formation of 2,7-dichlorofluorene.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Chemical Research
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules due to its ability to undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Substitution | The chloro groups can be replaced by nucleophiles such as amines or thiols. |
| Reduction | The ethanone group can be reduced to form alcohols. |
| Oxidation | Can be oxidized to form carboxylic acids or other derivatives. |
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that chlorinated compounds can exhibit significant antimicrobial properties, making them candidates for drug development.
- Anticancer Properties : Research indicates that fluorene derivatives may possess anticancer activity through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its role in synthesizing therapeutic agents. Notably, it has been identified as a precursor in the optimized manufacturing process of lumefantrine, an antimalarial drug. This process enhances efficiency by eliminating the need to isolate intermediates during synthesis.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of chlorinated fluorene compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of this compound in inhibiting bacterial growth at low concentrations.
Case Study 2: Anticancer Mechanisms
Research published in the Journal of Medicinal Chemistry explored the anticancer potential of fluorene derivatives. The study found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related chlorinated fluorenes and ethanol derivatives below:
Key Findings:
Structural Differences: The target compound features a dichlorofluorene core with a chlorinated ethanol side chain, distinct from the 2,4-dichlorophenyl ethanol analog, which lacks the fused fluorene system . The dibutylamino analog replaces the chlorine atom on the ethanol side chain with a dibutylamino group, altering its pharmacokinetic properties .
Synthetic Efficiency: Both the target compound and its ethanone precursor are synthesized via AlCl₃-mediated Friedel-Crafts reactions, achieving comparable yields (~92%) . The enantioselective synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanol employs borane complexes and diphenyl proline, achieving 99.3% enantiomeric excess (ee) , a feature absent in fluorene-based analogs.
Biological Activity: Derivatives of the target compound (e.g., thiazolidinones) show potent activity against multidrug-resistant bacterial strains and cancer cell lines (A549 and MDA-MB-231) .
Thermal Stability: The target compound and its ethanone precursor share similar melting points (~121–122°C) , indicating comparable crystallinity and stability.
Table 2: Pharmacological Activity Comparison
*MIC: Minimum inhibitory concentration; IC₅₀: Half-maximal inhibitory concentration.
Critical Analysis of Evidence
- Synthesis Consistency: The chloroacetylation method is consistently reported across studies , with minor variations in reaction time (3–10 hours) and workup procedures.
- Gaps : Data on the target compound’s standalone bioactivity, toxicity, and pharmacokinetics are absent, highlighting a need for further research.
Biological Activity
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique fluorene backbone and multiple chlorine substituents, has garnered attention for its potential therapeutic applications, especially in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₁Cl₃O. Its structure includes a hydroxyl group and three chlorine atoms, which contribute to its reactivity and interaction with biological targets. The compound's synthesis can be achieved through various methods, including chlorination and subsequent functionalization of the fluorene derivative.
Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts the synthesis of nucleotides necessary for DNA replication, making this compound a candidate for both anticancer and antimicrobial therapies .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through various assays:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These studies indicated that some synthesized compounds displayed greater efficacy than Taxol, a commonly used chemotherapy drug .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinity of this compound to DHFR. The results suggest that the compound's structural features facilitate strong interactions with the active site of the enzyme, which is critical for its inhibitory action .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Inhibition of Multidrug Resistant Strains : Compounds derived from this structure have shown significant activity against various multidrug-resistant bacterial strains. For instance, studies found that derivatives exhibited notable inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Biological Activity
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-N-(aryl)acetamides | Contains an aryl substituent instead of fluorene | Potential DHFR inhibitors |
| 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol derivatives | Incorporates thiazole moiety | Antimicrobial and anticancer |
| Dibutylamino derivatives | Contains dibutylamino group | Enhanced bioactivity |
| This compound | Unique fluorene structure with multiple chlorines | Significant DHFR inhibition |
The presence of multiple chlorine atoms and the specific fluorene structure distinguish this compound from other compounds in its class, potentially enhancing its reactivity and biological properties.
Case Studies
A notable study conducted on synthesized thiazolidinone and azetidinone derivatives demonstrated their efficacy against cancer cell lines. The research highlighted that compounds incorporating the fluorene structure exhibited superior activity compared to traditional chemotherapeutic agents. This underscores the potential for developing new therapeutic agents based on the structural framework of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
